4-benzyl-N-cyclohexyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
The compound 4-benzyl-N-cyclohexyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide belongs to the [1,2,4]triazolo[4,3-a]quinazoline family, characterized by a fused triazole-quinazoline core. Key structural features include:
- Benzyl group at position 3.
- Methyl group at position 2.
- Cyclohexyl carboxamide at position 6.
This scaffold is synthesized via cyclization reactions involving carbodiimides (e.g., CDI) followed by alkylation or substitution steps, as demonstrated in related analogs . Its physicochemical properties (e.g., molecular weight ≈ 461.5 g/mol, logP ≈ 3.2) suggest moderate lipophilicity, influenced by the cyclohexyl and benzyl substituents.
Properties
IUPAC Name |
4-benzyl-N-cyclohexyl-2-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3/c1-27-24(32)29-20-14-17(21(30)25-18-10-6-3-7-11-18)12-13-19(20)22(31)28(23(29)26-27)15-16-8-4-2-5-9-16/h2,4-5,8-9,12-14,18H,3,6-7,10-11,15H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDXUTGDIDINFRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N2C3=C(C=CC(=C3)C(=O)NC4CCCCC4)C(=O)N(C2=N1)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-benzyl-N-cyclohexyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on diverse research findings.
- Molecular Formula : CHNO
- Molecular Weight : 431.5 g/mol
- CAS Number : 1105231-41-1
Antioxidant Activity
Research indicates that quinazolinone derivatives exhibit significant antioxidant properties. The compound has been evaluated for its ability to scavenge free radicals and reduce oxidative stress. Various assays such as DPPH and ABTS have been utilized to measure its antioxidant capacity. Notably, the presence of hydroxyl groups on the phenyl ring enhances antioxidant activity significantly .
Anticancer Potential
The compound's structural similarity to other known anticancer agents positions it as a potential inhibitor of key enzymes involved in cancer progression. Studies have focused on its ability to inhibit Polo-like kinase 1 (Plk1), which is crucial for mitotic regulation in cancer cells. Inhibitors targeting Plk1 have shown promise in preclinical trials for various cancers .
Enzyme Inhibition
The compound has demonstrated inhibitory effects on several enzymes relevant to metabolic disorders. For instance, it has been tested against butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), showing selective inhibition towards BChE with an IC of approximately 46.42 µM . This suggests potential applications in treating conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its molecular structure. Modifications at various positions of the quinazoline scaffold can lead to enhanced or diminished biological effects. For example:
- Hydroxyl Substituents : Increase antioxidant activity.
- Alkyl Chain Variations : Impact enzyme inhibition profiles.
Case Studies and Research Findings
Several studies have investigated the compound's pharmacological profile:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds similar to 4-benzyl-N-cyclohexyl-2-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide exhibit promising anticancer properties. The triazole and quinazoline moieties are known for their ability to inhibit various kinases involved in cancer progression. Research has shown that modifications in the structure can enhance potency against specific cancer cell lines .
-
Anti-inflammatory Properties
- The compound has been investigated for its anti-inflammatory effects. Its ability to modulate signaling pathways related to inflammation makes it a candidate for developing new anti-inflammatory drugs. Studies suggest that derivatives of this compound can effectively reduce inflammatory markers in vitro and in vivo .
- Neuroprotective Effects
Synthetic Methodologies
The synthesis of This compound involves several steps that can be optimized for yield and purity:
| Step | Description |
|---|---|
| 1 | Starting from cyclohexanone and benzylamine to form the initial amine derivative. |
| 2 | Cyclization with appropriate reagents to form the triazole ring. |
| 3 | Introduction of the quinazoline moiety through condensation reactions. |
| 4 | Final modifications to achieve the desired carboxamide functionality. |
These steps highlight the versatility of synthetic approaches that can be tailored based on available reagents and desired properties of the final product .
Case Studies
- In vitro Studies on Cancer Cell Lines
- Animal Models for Inflammation
- Neuroprotection in Oxidative Stress Models
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The target compound’s analogs differ primarily in substituents at positions 2, 4, and 7. Below is a comparative analysis:
Key Observations:
- Position 2 : Electron-withdrawing groups (e.g., 3-chlorobenzyl in ) enhance polarity and may improve target interactions via halogen bonding .
- Position 8 : Cyclohexyl vs. isopropyl carboxamide () alters solubility; cyclohexyl’s larger size may slow metabolic clearance but reduce aqueous solubility .
Physicochemical and Pharmacokinetic Predictions
- Lipophilicity Trends : Chlorobenzyl () and methylbutyl () groups increase logP, favoring membrane permeability but risking toxicity. The target compound’s cyclohexyl group balances lipophilicity and steric effects.
- Solubility : Smaller substituents (e.g., isopropyl in ) improve aqueous solubility compared to cyclohexyl or methylbutyl groups .
Q & A
Basic: What synthetic routes are commonly employed for synthesizing this compound, and what intermediates are critical?
The synthesis typically involves multi-step reactions, starting with hydrazine derivatives and progressing through cyclization and alkylation. For example, describes a pathway where 3-benzyl-2-hydrazino-N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide reacts with carbonyl diimidazole (CDI) to form a triazoloquinazoline core. Subsequent alkylation with N-(tert-butyl)-2-chloroacetamide introduces the cyclohexyl carboxamide group. Key intermediates include hydrazino-quinazoline precursors and CDI-activated intermediates. Reaction yields (e.g., 60–75%) and purity depend on precise stoichiometry and solvent selection (e.g., DMF or dioxane) .
Advanced: How can reaction conditions be optimized to enhance yield and purity during synthesis?
Optimization strategies include:
- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) during cyclization steps to ensure complete ring closure without side reactions .
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates, while toluene/cyclohexane mixtures enhance chromatographic separation .
- Catalyst use : CDI or acetic acid catalysis accelerates hydrazine-quinazoline coupling, reducing reaction time .
highlights that deviations in solvent polarity or temperature by >10% can reduce yields by 20–30%, emphasizing the need for precise condition replication.
Basic: Which spectroscopic methods are most reliable for structural characterization?
- 1H NMR : Identifies proton environments (e.g., benzyl CH2 at δ 4.5–5.0 ppm, cyclohexyl protons at δ 1.2–2.0 ppm) and confirms substitution patterns .
- LC-MS : Validates molecular weight (e.g., calculated MW 463.5 g/mol) and detects impurities via fragmentation patterns .
- IR spectroscopy : Confirms carbonyl (C=O) stretches at 1650–1750 cm⁻¹ and amide N-H bonds at 3200–3400 cm⁻¹ .
Advanced: How can computational methods address discrepancies between predicted and experimental reaction outcomes?
describes integrating quantum chemical calculations (e.g., DFT for transition state analysis) with experimental data to refine synthetic pathways. For instance:
- Reaction path modeling : Identifies energetically favorable intermediates, reducing trial-and-error in alkylation steps.
- Solvent effect simulations : Predict optimal solvents (e.g., DMF vs. THF) for solubility and transition state stabilization.
Discrepancies often arise from unaccounted steric effects (e.g., bulky cyclohexyl groups), which can be mitigated by adjusting computational models to include van der Waals radii .
Basic: What in vitro models are suitable for preliminary bioactivity screening?
- Antimicrobial assays : Use Mueller-Hinton agar with standard strains (e.g., S. aureus ATCC 25923) and reference compounds (e.g., ketoconazole) to assess MIC values .
- Enzyme inhibition studies : Target kinases or proteases linked to the triazoloquinazoline scaffold’s known bioactivity, using fluorogenic substrates for real-time activity monitoring .
Advanced: How do structural modifications (e.g., benzyl vs. chlorophenyl substituents) impact bioactivity?
- Benzyl groups : Enhance lipophilicity, improving membrane permeability (logP increases by ~1.5 units) but may reduce solubility .
- Chlorophenyl substituents : Introduce electron-withdrawing effects, stabilizing receptor-ligand interactions (e.g., 3-{2-[(4-chlorophenyl)methyl]-... showed 2x higher kinase inhibition vs. benzyl analogs) .
SAR studies should prioritize substituents at positions 2 and 8 for maximal activity while monitoring metabolic stability via HPLC-MS .
Advanced: What challenges arise during chromatographic purification, and how are they resolved?
- Co-elution issues : Nonpolar byproducts (e.g., unreacted alkylating agents) often co-elute with the target. Gradient elution (e.g., 10–100% ethyl acetate in hexane) improves separation .
- Column degradation : Acidic impurities (e.g., residual acetic acid) can damage silica columns. Pre-purification neutralization (e.g., NaHCO3 wash) is recommended .
Basic: How do solubility properties influence experimental design?
The compound is insoluble in water but dissolves in DMF, dioxane, and DMSO (5–10 mg/mL). For biological assays:
- Stock solutions : Prepare in DMSO (≤1% final concentration to avoid cytotoxicity).
- Solubility enhancers : Use cyclodextrins (e.g., HP-β-CD) for in vivo studies to improve bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
